Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide
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Overview
Description
Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide is a complex organic compound that features a cyclopentane ring fused with a phospholane ring, substituted with phenyl groups and an oxide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, which involves the addition of a diene to a dienophile to form a six-membered ring. This reaction is facilitated by electron-attracting groups on the dienophile and electron-donating groups on the diene .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxide group to hydroxyl or other functional groups.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis due to its unique structural properties.
Biology: The compound’s potential biological activity is being explored for use in pharmaceuticals and as a biochemical probe.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism by which Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological molecules to modulate their activity. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentadiene derivatives and phospholane-based compounds. Examples include:
- Cyclopentadiene
- Phospholane
- Cyclopentadienyl ligands
Uniqueness
Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide is unique due to its fused ring structure and the presence of both phenyl and oxide groups. This combination of features imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
90097-41-9 |
---|---|
Molecular Formula |
C19H21O2P |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-oxo-1,2-diphenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]phosphol-2-ol |
InChI |
InChI=1S/C19H21O2P/c20-19(16-9-3-1-4-10-16)14-15-8-7-13-18(15)22(19,21)17-11-5-2-6-12-17/h1-6,9-12,15,18,20H,7-8,13-14H2 |
InChI Key |
NOHFGDGCJXUTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(P(=O)(C2C1)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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